3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 5-cyanopyridin-2-amine under specific conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted by nucleophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products are substituted pyridine derivatives.
Hydrolysis: The major products are 3,6-dichloropyridine-2-carboxylic acid and 5-cyanopyridin-2-amine.
Scientific Research Applications
3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active pyridine derivatives.
Biology: The compound has been studied for its antimicrobial properties.
Medicine: It is investigated for its potential anticancer activity.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-cyanopyridine: Known for its antiproliferative activity.
2,6-dichloropyridine: Used in various chemical syntheses.
Uniqueness
3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide is unique due to its dual functional groups (chlorine and cyano) on the pyridine ring, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4O/c13-8-2-3-9(14)17-11(8)12(19)18-10-4-1-7(5-15)6-16-10/h1-4,6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWFISXIZUERMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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